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Compound of Interest

Compound Name: Fgfr4-IN-8

Cat. No.: B15141972

For researchers, scientists, and drug development professionals, understanding the precise
binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of
the kinome-wide specificity of the selective FGFR4 inhibitor, Fgfr4-IN-8, and its structural
analogs FIIN-2 and FIIN-3, alongside other notable FGFR4 inhibitors, BLU-9931 and Roblitinib
(FGF401). All quantitative data is supported by experimental findings from widely-used kinome
profiling platforms.

While specific kinome profiling data for a compound explicitly named "Fgfr4-IN-8" is not
publicly available, its chemical structure is closely related to the well-characterized irreversible
pan-FGFR inhibitors, FIIN-2 and FIIN-3. Therefore, the data for FIIN-2 and FIIN-3 are used in
this guide to represent the likely specificity profile of Fgfr4-IN-8. This comparison aims to
provide a clear, data-driven assessment of their selectivity and potential off-target effects.

Kinase Inhibitor Specificity Profiles

The following table summarizes the kinome-wide specificity of various FGFR4 inhibitors as
determined by the KINOMEscan™ platform. This assay measures the binding of an inhibitor to
a large panel of kinases, with the results expressed as the percentage of the kinase that
remains bound to an immobilized ligand after competition with the test compound. A lower
percentage indicates stronger binding of the inhibitor to the kinase.
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Off-Target
% of Kinases Selectivity
L Target
Inhibitor Ki Control @ (>90% Score S(10) IC50 (nhM)
inase
1pM inhibition @ @ 1pyM
1pMm)
FIIN-2 FGFR1 - EGFR, BTK 10 3.1
FGFR2 - 4.3
FGFR3 - 27
FGFR4 - 45
FIIN-3 FGFR1 - EGFR 15 13
FGFR2 - 21
FGFR3 - 31
FGFR4 - 35
CSF1R (9.9%
BLU-9931 FGFR4 0.3% @ 3uM 0.005 @ 3uM 3
@ 3uM)
FGFR1 - 591
FGFR2 - 493
FGFR3 - 150
None
Roblitinib identified in a
FGFR4 - - 1.9
(FGF401) panel of 456
kinases
FGFR1 - >10,000
FGFR2 - >10,000
FGFR3 - >10,000
Data Interpretation:
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e FIIN-2 and FIIN-3: These compounds are potent pan-FGFR inhibitors with additional
significant off-target activity against EGFR and BTK (for FIIN-2)[1]. Their selectivity scores
indicate that they bind to a number of other kinases with high affinity.

e BLU-9931: This inhibitor demonstrates high selectivity for FGFR4, with CSF1R being the
only significant off-target identified in a broad kinase panel[2][3][4]. Its low S(10) selectivity
score further underscores its specificity.

o Roblitinib (FGF401): Reported to be exquisitely selective for FGFR4, with no other significant
off-targets identified in a large kinome scan[5]. This high selectivity is a key feature of this
compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of kinome
profiling data. The following are the detailed experimental protocols for the KINOMEscan™ and
KiNativ™ assays, two widely adopted platforms for assessing kinase inhibitor specificity.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform utilizes a competition-based binding assay to quantify the
interaction of a test compound with a large panel of kinases.

Principle: DNA-tagged kinases are mixed with a test compound and an immobilized, active-site
directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using
quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test
compound indicates that the compound is competing for the active site.

Protocol:

o Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as
fusions with a unique DNA tag for each kinase.

» Ligand Immobilization: A broadly active, proprietary kinase inhibitor is biotinylated and
immobilized on streptavidin-coated magnetic beads.
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o Competition Assay: The DNA-tagged kinases, the ligand-coated beads, and the test
compound (at a specified concentration, e.g., 1uM or in a dose-response format) are
incubated together in a multi-well plate to allow for competitive binding.

e Washing: The beads are washed to remove unbound kinases and the test compound.
e Elution: The bound kinases are eluted from the beads.

e Quantification: The amount of each eluted kinase is quantified by gPCR using the unique
DNA tags.

o Data Analysis: The amount of each kinase detected in the presence of the test compound is
compared to a DMSO control to calculate the percentage of inhibition. For dose-response
experiments, Kd values are determined.

KiNativ™ Cellular Kinase Profiling

The KiNativ™ platform is a chemical proteomics approach that measures the ability of a
compound to bind to kinases in their native cellular environment.

Principle: This method relies on an ATP or ADP-based probe that covalently labels the active
site of kinases that are not occupied by an inhibitor. The extent of labeling is then quantified by
mass spectrometry.

Protocol:

o Cell Lysis: Cells are lysed under conditions that preserve the native state and activity of the
kinome.

« Inhibitor Incubation: The cell lysate is incubated with the test compound at various
concentrations to allow for target engagement.

e Probe Labeling: A biotinylated acyl-phosphate probe (an ATP or ADP analog) is added to the
lysate. This probe covalently modifies a conserved lysine residue in the ATP-binding pocket
of active kinases that are not bound by the inhibitor.

o Enrichment: The biotin-labeled kinases are enriched from the lysate using streptavidin affinity
chromatography.
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o Proteolysis and Mass Spectrometry: The enriched kinases are digested into peptides, and
the labeled peptides are identified and quantified using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Data Analysis: The abundance of each labeled kinase peptide in the presence of the inhibitor
is compared to a DMSO control to determine the IC50 value, which reflects the inhibitor's

potency in a cellular context.

Visualizing Cellular Processes

To provide a comprehensive understanding of the biological context and experimental
procedures, the following diagrams have been generated using the Graphviz DOT language.
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Caption: The FGFR4 signaling pathway, illustrating the downstream cascades activated upon

ligand binding.
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Caption: Experimental workflows for KINOMEscan™ and KiNativ™ kinome profiling assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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